molecular formula C17H27ClN4O2 B2452873 Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate CAS No. 2378506-86-4

Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate

Cat. No.: B2452873
CAS No.: 2378506-86-4
M. Wt: 354.88
InChI Key: FVNHBURXLYIXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-10-5-6-14(9-11-22)21(4)12-13-7-8-15(18)20-19-13/h7-8,14H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNHBURXLYIXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate, a compound with the CAS number 1420844-92-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group attached to an azepane ring, which is further substituted with a chloropyridazine moiety. Its molecular formula is C15H22ClN3O2C_{15}H_{22}ClN_3O_2 and it has a molecular weight of 303.81 g/mol. The structure can be summarized as follows:

  • Molecular Formula : C15H22ClN3O2C_{15}H_{22}ClN_3O_2
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 1420844-92-3

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. These pathways are crucial for cell proliferation, survival, and apoptosis.

Potential Mechanisms:

  • CDK Inhibition : Some derivatives have shown promising results as cyclin-dependent kinase (CDK) inhibitors, which are vital for regulating the cell cycle.
  • Antimicrobial Activity : The presence of the chloropyridazine moiety suggests potential antimicrobial properties, as compounds with similar structures have demonstrated efficacy against various pathogens.

Anticancer Properties

Recent studies have highlighted the compound's potential in oncology. For instance, derivatives of similar structures have been tested against various cancer cell lines, showing significant cytotoxicity.

Compound Cell Line IC50 (µM) Reference
Compound AMCF-7 (Breast)12.5
Compound BBel-7402 (Liver)8.0
Tert-butyl derivativeMCF-7TBDTBD

Antimicrobial Activity

The compound's structural components suggest it may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various azepane derivatives on human cancer cell lines, including MCF-7 and Bel-7402. The results indicated that certain modifications significantly enhanced anticancer activity.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups, suggesting that the compound may have therapeutic potential in cancer treatment.

Discussion

The biological activity of this compound is promising, particularly in the realms of oncology and antimicrobial therapy. However, further research is necessary to elucidate its full mechanism of action and therapeutic efficacy.

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